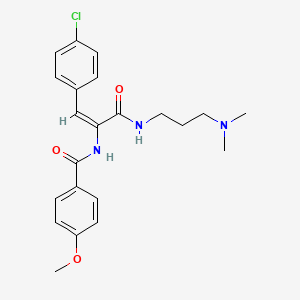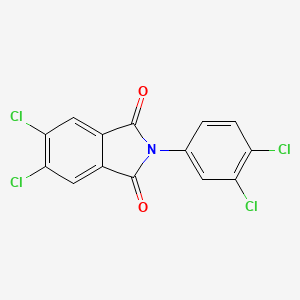![molecular formula C19H16BrN5O2 B11990944 3-(1H-benzimidazol-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide](/img/structure/B11990944.png)
3-(1H-benzimidazol-1-yl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide is a complex organic compound that features a benzimidazole moiety linked to an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzimidazole and indole derivatives through a hydrazone linkage. This can be achieved by reacting the benzimidazole derivative with the indole derivative in the presence of a suitable condensing agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the hydrazone linkage, potentially breaking it down into simpler components.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Simplified hydrazone derivatives.
Substitution: Functionalized indole derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with microbial enzymes and disrupt their function.
Cancer Research: It may exhibit anticancer properties by targeting specific pathways involved in cell proliferation and apoptosis.
Industry
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Pharmaceuticals: It can serve as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylpropanehydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
Uniqueness
- Structural Complexity : The presence of both benzimidazole and indole moieties linked through a hydrazone linkage makes it structurally unique.
- Functional Diversity : The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
Properties
Molecular Formula |
C19H16BrN5O2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-methylpropanamide |
InChI |
InChI=1S/C19H16BrN5O2/c1-11(9-25-10-21-15-4-2-3-5-16(15)25)18(26)24-23-17-13-8-12(20)6-7-14(13)22-19(17)27/h2-8,10-11,22,27H,9H2,1H3 |
InChI Key |
VKZVCRUZMPUGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2E)-2-benzylidenehydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990861.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990867.png)

![3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11990872.png)


![Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990905.png)
![Methyl 2-{[(2E)-3-(4-chlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11990909.png)
![8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990914.png)

![2-fluoro-N-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11990926.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990938.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990951.png)
